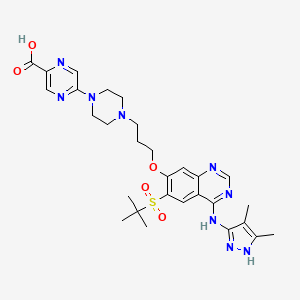

cIAP1 Ligand-Linker Conjugates 16

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C29H37N9O5S |

|---|---|

分子量 |

623.7 g/mol |

IUPAC名 |

5-[4-[3-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxypropyl]piperazin-1-yl]pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C29H37N9O5S/c1-18-19(2)35-36-26(18)34-27-20-13-24(44(41,42)29(3,4)5)23(14-21(20)32-17-33-27)43-12-6-7-37-8-10-38(11-9-37)25-16-30-22(15-31-25)28(39)40/h13-17H,6-12H2,1-5H3,(H,39,40)(H2,32,33,34,35,36) |

InChIキー |

SNOXTLHCWGXYHU-UHFFFAOYSA-N |

正規SMILES |

CC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a multifaceted protein that plays a critical role in regulating apoptosis, immune signaling, and cell survival.[1] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which is central to its function.[2][3] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2] cIAP1 Ligand-Linker Conjugates are chemical tools designed to harness the cell's own protein disposal machinery to eliminate specific target proteins by recruiting cIAP1. These conjugates form one part of a powerful class of molecules known as Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed examination of the mechanism of action of cIAP1-recruiting PROTACs, exemplified by the role of a cIAP1 Ligand-Linker Conjugate.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

cIAP1 Ligand-Linker Conjugates are integral components in the design of PROTACs, which are heterobifunctional molecules. One end of the PROTAC is a ligand that binds to a specific target protein, while the other end is a ligand that recruits an E3 ubiquitin ligase, in this case, cIAP1. A chemical linker connects these two ligands. The cIAP1 ligand is often a SMAC mimetic, designed to mimic the endogenous IAP antagonist Smac/DIABLO.[2][4]

The fundamental mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and the cIAP1 E3 ligase.[5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein, a process catalyzed by cIAP1. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

The Role of the cIAP1 Ligand: SMAC Mimetics

The cIAP1 ligand component of the conjugate is typically a small molecule that mimics the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of the endogenous protein Smac/DIABLO.[6][7] Smac/DIABLO is a natural antagonist of IAP proteins.[4] Upon apoptotic stimuli, it is released from the mitochondria into the cytosol, where it binds to IAPs, thereby relieving their inhibition of caspases and promoting apoptosis.[8]

When the SMAC mimetic portion of the PROTAC binds to the BIR3 domain of cIAP1, it induces a conformational change.[6] This change stimulates the E3 ligase activity of the cIAP1's RING domain, leading to its auto-ubiquitination and subsequent proteasomal degradation.[2][6] In the context of a PROTAC, this induced proximity to a target protein redirects the ubiquitination activity towards the target protein before cIAP1 itself is degraded.

Signaling Pathways Modulated by cIAP1 Inhibition

The degradation of cIAP1, either through direct targeting by SMAC mimetics or as a consequence of PROTAC-mediated activity, has profound effects on multiple signaling pathways, primarily the NF-κB pathway.

Canonical and Non-Canonical NF-κB Signaling

cIAP1 is a critical regulator of both the canonical and non-canonical NF-κB signaling pathways.[9]

-

Canonical NF-κB Pathway: In the context of TNFα signaling, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, it ubiquitinates RIP1, creating a scaffold for the recruitment of other signaling molecules that ultimately leads to the activation of the IKK complex and subsequent activation of the pro-survival canonical NF-κB pathway.[1][10]

-

Non-Canonical NF-κB Pathway: cIAP1, along with cIAP2, constitutively ubiquitinates and promotes the degradation of NF-κB-inducing kinase (NIK).[9] Low levels of NIK prevent the activation of the non-canonical NF-κB pathway.

The degradation of cIAP1 by a SMAC mimetic or a PROTAC disrupts these processes. The loss of cIAP1 leads to the stabilization of NIK, which in turn activates the non-canonical NF-κB pathway.[4][9] This can lead to the production of pro-inflammatory cytokines and, in some cancer cells, can contribute to cell death.[2]

Induction of Apoptosis

The primary anti-cancer mechanism of SMAC mimetics, and by extension cIAP1-recruiting PROTACs, is the induction of apoptosis. By binding to cIAP1, these molecules prevent it from inhibiting caspases.[2] The degradation of cIAP1 can also lead to the formation of a death-inducing signaling complex (DISC) or a ripoptosome, leading to the activation of caspase-8 and the initiation of the apoptotic cascade.[6] In many cancer cell lines, the single-agent activity of SMAC mimetics is dependent on the induction of TNFα, which then acts in an autocrine or paracrine manner to trigger apoptosis in the absence of the protective effects of cIAP1.[6][11]

Quantitative Data on SMAC Mimetics

The following table summarizes the binding affinities and cellular activities of several well-characterized SMAC mimetics. This data provides a reference for the potency of the cIAP1-binding component of a PROTAC.

| Compound | Target(s) | Binding Affinity (IC50/Ki, nM) | Cellular Potency (EC50/GI50, nM) |

| LCL161 | cIAP1, cIAP2, XIAP | cIAP1: ~35, XIAP: ~60 | Varies by cell line (e.g., ~1,000 in some solid tumors) |

| Birinapant | cIAP1, cIAP2, XIAP | cIAP1: <1, cIAP2: ~5, XIAP: ~25 | Varies by cell line (e.g., ~10-100 in AML) |

| GDC-0152 | cIAP1, cIAP2, XIAP | cIAP1: ~17, XIAP: ~42 | Varies by cell line (e.g., ~10 in MDA-MB-231) |

| AZD5582 | cIAP1, cIAP2, XIAP | cIAP1: 15, cIAP2: 21, XIAP: 15 | Sub-nanomolar in MDA-MB-231 |

Note: The specific activities can vary significantly depending on the cell line and the experimental conditions.[12]

Experimental Protocols

Immunoblotting for cIAP1 Degradation

Objective: To determine the ability of a cIAP1 Ligand-Linker Conjugate-based PROTAC to induce the degradation of cIAP1 and a target protein.

Methodology:

-

Culture cells to 70-80% confluency in appropriate growth medium.

-

Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis by a cIAP1-recruiting PROTAC.

Methodology:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the PROTAC at various concentrations for a predetermined time (e.g., 24, 48 hours).

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

Caption: PROTAC-mediated recruitment of cIAP1 to a target protein for degradation.

Caption: Modulation of NF-κB signaling by cIAP1 degradation.

Caption: Induction of apoptosis through cIAP1 degradation.

References

- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]

- 6. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Cell Death by IAPs and their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of targeted protein degradation (TPD) by focusing on a pivotal class of molecules: cIAP1 Ligand-Linker Conjugates. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a compelling E3 ubiquitin ligase to hijack for the degradation of pathogenic proteins due to its critical role in cell death and survival pathways. This document provides a comprehensive overview of SEO-driven, long-tail keywords for scientific researchers, detailed experimental protocols, and quantitative data to facilitate further research and development in this exciting field.

SEO-Driven Long-Tail Keywords for Scientific Researchers

To enhance the discoverability of research in this niche area, a curated list of long-tail keywords is provided below. These keywords are tailored to the specific interests and search queries of the scientific community.

-

Core Compound & Analogs:

-

cIAP1 Ligand-Linker Conjugates 16 synthesis and characterization

-

Specific and Non-genetic IAP-dependent Protein ERasers (SNIPERs) targeting oncogenic proteins

-

Bestatin-based cIAP1 recruiting PROTACs

-

LCL161-derived PROTACs for targeted protein degradation

-

Structure-activity relationship (SAR) of cIAP1-based degraders

-

cIAP1 PROTAC linker optimization for improved efficacy

-

Novel cIAP1 E3 ligase ligands for PROTAC development

-

-

Mechanism of Action & Biology:

-

Mechanism of cIAP1-mediated targeted protein ubiquitination and degradation

-

Ternary complex formation of cIAP1 PROTACs with target proteins

-

Role of cIAP1 in TNF-α and NF-κB signaling pathways in cancer

-

cIAP1 as a therapeutic target in oncology and inflammatory diseases

-

SMAC mimetics and their influence on cIAP1 E3 ligase activity

-

Overcoming cancer cell resistance with cIAP1-based degraders

-

cIAP1-dependent apoptosis induction by novel PROTACs

-

-

Experimental Techniques & Assays:

-

Quantitative proteomics analysis of cIAP1 degrader-treated cells

-

Biophysical assays for measuring cIAP1 PROTAC ternary complex stability (SPR, ITC, BLI)

-

In vitro ubiquitination assays for cIAP1 E3 ligase activity

-

Cellular thermal shift assay (CETSA) for target engagement of cIAP1 PROTACs

-

High-throughput screening for novel cIAP1 E3 ligase binders

-

Measuring DC50 and Dmax for cIAP1-based protein degraders

-

CRISPR-Cas9 knockout studies to validate cIAP1-dependent degradation

-

-

Therapeutic Applications & Drug Discovery:

-

Development of cIAP1-based PROTACs for neurodegenerative diseases

-

Targeting kinases for degradation using cIAP1-recruiting PROTACs

-

cIAP1 PROTACs for the degradation of transcription factors in cancer

-

Pharmacokinetics and pharmacodynamics of cIAP1-based degraders in vivo

-

Preclinical evaluation of cIAP1-targeting PROTACs

-

Combination therapies involving cIAP1 degraders and other anti-cancer agents

-

Patent landscape of cIAP1-based targeted protein degradation

-

Quantitative Data on cIAP1-Based PROTACs

The following tables summarize key quantitative data for representative cIAP1-recruiting PROTACs from published literature. This data is essential for comparing the potency and efficacy of different degrader molecules.

Table 1: In Vitro Degradation Potency of cIAP1-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| PROTAC 16 | Androgen Receptor (AR) | LNCaP | ~100 | >90 | 24 | [1] |

| SNIPER(ERα)-1 | Estrogen Receptor α (ERα) | MCF-7 | 30 | >95 | 12 | [2] |

| SNIPER(CRABP-II) | Cellular Retinoic Acid-Binding Protein II | HL-60 | 10 | ~90 | 24 | [2] |

| ARV-771 | BRD4 | 22Rv1 | <1 | >95 | 18 | [2] |

| Compound 16 | TAK1 | MDA-MB-231 | 210 | >95 | 24 | [3] |

Table 2: Binding Affinities of cIAP1 Ligands and PROTACs

| Compound | Target | Assay | Binding Affinity (Kd/IC50) | Reference |

| LCL161 | cIAP1-BIR3 | FP | IC50 = 1.7 nM | [2] |

| Bestatin Methyl Ester | cIAP1 | Cellular Assay | IC50 = 0.53 µM | [2] |

| PROTAC 16 (AR degrader) | Androgen Receptor | Not Specified | Not Specified | [1] |

| SNIPER(ERα)-1 | ERα | Not Specified | Not Specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of cIAP1 ligand-linker conjugates.

Protocol 1: Cell Culture and Western Blotting for Protein Degradation

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., LNCaP for AR, MCF-7 for ERα) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

PROTAC Treatment:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

The following day, treat the cells with varying concentrations of the cIAP1-based PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (e.g., AR, ERα) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Protocol 2: In Vitro Ubiquitination Assay

-

Reaction Components:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human ubiquitin

-

Recombinant cIAP1 (E3 ligase)

-

Recombinant target protein

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

cIAP1-based PROTAC or DMSO control

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add the recombinant target protein and the recombinant cIAP1.

-

Add the cIAP1-based PROTAC at various concentrations or DMSO.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

-

-

Stopping the Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

-

Detection of Ubiquitination:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using a primary antibody against the target protein or an anti-ubiquitin antibody to detect the formation of polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows central to the function of cIAP1 Ligand-Linker Conjugates.

Caption: General mechanism of action for a cIAP1-recruiting PROTAC.

Caption: The role of cIAP1 in the TNF-α signaling pathway.

Caption: A typical experimental workflow for developing cIAP1-based PROTACs.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Guiding Content Creation for Scientific Researchers: A Keyword Categorization Framework

To effectively create in-depth technical guides and whitepapers for an audience of researchers, scientists, and drug development professionals, it is crucial to understand and target their specific intents. Content can be strategically developed by categorizing keywords based on the following five key researcher intents.

This guide uses the "mTOR Signaling Pathway in Cancer" as an illustrative topic to demonstrate this framework.

Keyword Categorization by Researcher Intent

| Researcher Intent Category | Description | Keyword Examples |

| 1. Foundational Knowledge | The researcher is seeking to understand the fundamental principles, definitions, or background of a topic. | • "What is the mTOR pathway?" • "mTOR signaling explained" • "History of mTOR discovery" • "Function of RAPTOR and RICTOR" • "mTORC1 vs mTORC2" |

| 2. Mechanistic & Pathway Inquiry | The researcher is investigating the detailed molecular mechanisms and signaling cascades of a biological pathway. | • "mTOR pathway downstream targets" • "Upstream regulators of mTOR" • "PI3K/AKT/mTOR signaling" • "Role of mTOR in autophagy" • "Cross-talk between mTOR and MAPK pathways" |

| 3. Methodology & Protocol | The researcher is looking for specific experimental procedures, protocols, or techniques to study a target. | • "How to measure mTOR activity" • "Western blot protocol for p-4E-BP1" • "CRISPR screen for mTOR regulators" • "Immunofluorescence staining for mTOR" • "Kinase assay for mTORC1" |

| 4. Data & Therapeutic Application | The researcher is searching for quantitative data, clinical results, or information on therapeutic applications. | • "mTOR inhibitors in clinical trials" • "Rapamycin resistance mechanisms" • "Everolimus IC50 values in breast cancer" • "TCGA data mTOR pathway mutations" • "Synergistic effect of mTOR and MEK inhibitors" |

| 5. Tool & Reagent Discovery | The researcher is investigating specific tools, antibodies, inhibitors, or reagents needed for their experiments. | • "Best antibody for p-S6K (Thr389)" • "Commercially available mTORC1 inhibitors" • "p-mTOR (Ser2448) antibody" • "siRNA for targeting RAPTOR" • "Torin1 vs Rapamycin" |

Illustrative Technical Guide: The mTOR Signaling Pathway in Cancer

This section serves as an example of content created by addressing the identified researcher intents.

Quantitative Data: Efficacy of mTOR Inhibitors

For researchers with Data & Therapeutic Application intent, presenting comparative data in a clear, tabular format is essential.

| Inhibitor | Type | Target(s) | Average IC50 (nM) in MCF-7 Cells | Clinical Trial Phase (Breast Cancer) |

| Rapamycin | 1st Gen (Allosteric) | mTORC1 | 10.5 | Approved |

| Everolimus | 1st Gen (Allosteric) | mTORC1 | 8.2 | Approved |

| Torin1 | 2nd Gen (ATP-competitive) | mTORC1/mTORC2 | 2.5 | Preclinical |

| AZD8055 | 2nd Gen (ATP-competitive) | mTORC1/mTORC2 | 4.8 | Phase I (Terminated) |

| BEZ235 | Dual PI3K/mTOR | PI3K, mTORC1/mTORC2 | 21.0 | Phase II |

Experimental Protocol: Western Blot for mTORC1 Activity

Addressing the Methodology & Protocol intent requires detailed, step-by-step instructions that another scientist can follow.

Objective: To measure the phosphorylation of S6 Kinase (S6K) at Threonine 389, a key downstream target, as a readout for mTORC1 activity in treated cancer cells.

Materials:

-

Cell Lysis Buffer (RIPA Buffer)

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE Gels (10%)

-

PVDF Membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary Antibodies (Rabbit anti-p-S6K Thr389, Rabbit anti-Total S6K)

-

Secondary Antibody (Goat anti-Rabbit HRP-conjugated)

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure:

-

Cell Lysis: Culture and treat cells with the desired compounds. Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer containing protease/phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

Sample Preparation: Normalize all samples to a concentration of 1 µg/µL with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel at 120V for 90 minutes.

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 75 minutes on ice.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-p-S6K antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane 3x for 10 minutes with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for Total S6K.

Mandatory Visualizations

Visual aids are critical for conveying complex information related to Mechanistic & Pathway Inquiry and Methodology & Protocol intents.

Caption: A simplified diagram of the canonical PI3K/AKT/mTORC1 signaling pathway.

Caption: A high-level workflow diagram for a typical Western Blotting experiment.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational understanding of the critical early stages of drug discovery, from initial concept to preliminary investigation. It is designed to equip researchers, scientists, and drug development professionals with the core principles, experimental considerations, and data interpretation frameworks necessary to navigate the complex landscape of bringing a new therapeutic to fruition. This document delves into the essential keywords, experimental protocols, and data presentation standards that form the bedrock of successful exploratory research in pharmacology.

I. Core Concepts in Early Drug Discovery

The initial phases of drug discovery are characterized by a systematic exploration of biological targets and chemical matter. The primary goal is to identify and validate a "hit" compound that shows desired activity against a specific biological target and subsequently optimize it into a "lead" candidate with drug-like properties. Key terminology and concepts underpinning this stage include:

-

Target Identification and Validation: This is the foundational step where a specific biological molecule (e.g., a protein, enzyme, or nucleic acid) is identified as having a causative or modulatory role in a disease.[1] Validation involves demonstrating that manipulating the target will likely result in a therapeutic effect.

-

High-Throughput Screening (HTS): This automated process allows for the rapid testing of large libraries of chemical compounds to identify "hits" that interact with the target of interest.[1]

-

Hit-to-Lead (H2L) and Lead Optimization: "Hits" from HTS are often just starting points. The H2L process involves a multidisciplinary effort to modify the chemical structure of a hit to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. Lead optimization further refines the lead to produce a preclinical candidate with a desirable safety and efficacy profile.

-

In Vitro and In Vivo Testing: In vitro experiments are conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture.[2] These are crucial for initial screening and mechanistic studies. In vivo studies are performed in living organisms, such as animal models, to evaluate the compound's effects in a more complex biological system.[2]

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[3] Pharmacodynamics, on the other hand, describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.[4]

II. Quantitative Data Presentation

In preclinical research, the clear and concise presentation of quantitative data is paramount for informed decision-making. Summarizing data in well-structured tables allows for easy comparison between different experimental groups and conditions.

Table 1: Example of Preclinical Toxicology Data Summary

This table illustrates how data from a preclinical toxicology study in rats might be presented. It includes key parameters such as body weight, organ weights, and selected clinical pathology endpoints.

| Parameter | Vehicle Control (Male) | Compound X (10 mg/kg, Male) | Compound X (30 mg/kg, Male) | Vehicle Control (Female) | Compound X (10 mg/kg, Female) | Compound X (30 mg/kg, Female) |

| Body Weight (g) | ||||||

| Day 1 | 250 ± 10 | 252 ± 12 | 248 ± 9 | 180 ± 8 | 181 ± 7 | 179 ± 9 |

| Day 14 | 300 ± 15 | 295 ± 14 | 280 ± 11 | 210 ± 10 | 208 ± 9 | 195 ± 8 |

| Absolute Organ Weight (g) | ||||||

| Liver | 10.5 ± 0.8 | 11.0 ± 0.9 | 12.5 ± 1.1 | 7.5 ± 0.6 | 7.8 ± 0.7 | 8.9 ± 0.8 |

| Kidneys | 2.0 ± 0.2 | 2.1 ± 0.3 | 2.4 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.2 | 1.8 ± 0.1 |

| Clinical Pathology | ||||||

| Alanine Aminotransferase (ALT) (U/L) | 40 ± 5 | 45 ± 7 | 85 ± 15 | 35 ± 6 | 38 ± 5 | 75 ± 12 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 35 ± 6 | 18 ± 2 | 19 ± 3 | 30 ± 5 |

Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

III. Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections provide methodologies for two fundamental assays in early drug discovery.

A. In Vitro Cell Viability Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

B. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for determining the pharmacokinetic profile of a compound following oral administration to rats.

Materials:

-

Test compound formulated in a suitable vehicle

-

Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.[9]

-

Dosing: Administer the test compound to the rats via oral gavage at a specific dose. Record the exact time of administration.

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[9] Blood is typically collected from the tail vein or via a cannulated vessel.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

IV. Visualizing Complex Biological and Experimental Processes

Diagrams are powerful tools for illustrating complex signaling pathways and experimental workflows. The following sections provide examples using the Graphviz DOT language.

A. Signaling Pathway: The MAPK/ERK Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Its dysregulation is a hallmark of many cancers, making it a key target for drug discovery.[12][13]

Caption: The MAPK/ERK signaling pathway, a key regulator of cell growth.

B. Experimental Workflow: High-Throughput Screening (HTS)

The HTS workflow is a systematic process for identifying active compounds from large chemical libraries.[1]

Caption: A typical workflow for a high-throughput screening campaign.

This technical guide provides a snapshot of the foundational and exploratory phases of drug discovery. By adhering to rigorous experimental design, employing precise and reproducible protocols, and presenting data in a clear and standardized manner, researchers can increase the likelihood of identifying and advancing promising new therapeutic candidates.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. currentseparations.com [currentseparations.com]

- 4. edelweisspublications.com [edelweisspublications.com]

- 5. researchhub.com [researchhub.com]

- 6. broadpharm.com [broadpharm.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. blog.championsoncology.com [blog.championsoncology.com]

- 11. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

A Technical Guide to the Methodological & Application of Tamoxifen (B1202) in Preclinical Research

Introduction: Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] Its efficacy in reducing cancer recurrence and mortality is well-documented.[2][3] Beyond its clinical use, tamoxifen and its active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), are invaluable tools in preclinical research for studying the biology of ER-positive cancers and the mechanisms of endocrine therapy and resistance.[4][5] This guide provides an in-depth overview of the techniques, protocols, and practical applications of tamoxifen in a research setting, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of tamoxifen and its derivatives in various breast cancer cell lines.

Table 1: IC50 Values of Tamoxifen and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |

| 7-ketocholesterol (B24107) | MCF-7 | 21.3 ± 0.4 | Not Specified | [6] |

| 7-ketocholesterol | T47D | 11.4 ± 0.3 | Not Specified | [6] |

| 7-ketocholesterol | BT-20 | 20.6 ± 1.9 | Not Specified | [6] |

| Tamoxifen | PANC1 | 12.5 | 72 | [7] |

| Tamoxifen | MCF-7 | 43.3 | 72 | [7] |

| Tamoxifen | MDA-MB-231 | 26.3 | 72 | [7] |

| Tamoxifen | Echinococcus granulosus (protoscoleces) | >10 | 24 | [8] |

Table 2: In Vitro Concentrations Simulating Human Plasma Levels

| Genotype Scenario | Tamoxifen (nM) | 4-Hydroxytamoxifen (nM) | N-desmethyltamoxifen (nM) | Endoxifen (nM) | Reference |

| Extensive Metabolizer (EM) | 400 | 7 | 4000 | 40 | [9] |

| Intermediate Metabolizer (IM) | 400 | 7 | 4000 | 20 | [9] |

| Poor Metabolizer (PM) | 400 | 7 | 4000 | 5 | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving tamoxifen are provided below. These protocols are primarily based on studies using the ER-positive MCF-7 breast cancer cell line.

Cell Culture and Establishment of Tamoxifen-Resistant Cells

-

Standard Cell Culture: ER-positive MCF-7 cells are typically cultured at 37°C in a 5% CO2/95% air environment. The culture medium used is Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[10]

-

Establishment of Tamoxifen-Resistant (TAMR) Cells: To model acquired resistance, TAMR-MCF-7 cells can be established by culturing the parental MCF-7 cells in DMEM containing 10% charcoal-stripped FBS and 3 µM 4-hydroxytamoxifen.[10]

Stock Solution Preparation and Cell Treatment

-

Stock Solution: A high-concentration stock solution of 4-hydroxytamoxifen (e.g., 10 mM) is prepared in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[4][11]

-

Working Solutions: The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treatment.

-

Treatment: The existing medium in the cell culture plates is replaced with the medium containing the specified concentrations of 4-OHT. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in all experiments.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.[4]

-

Treatment: After allowing the cells to attach, treat them with various concentrations of 4-OHT and a vehicle control.[4]

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis (Annexin V/Propidium Iodide) Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide - PI).

-

Cell Seeding and Treatment: Culture and treat MCF-7 cells in 6-well plates with 4-OHT or a vehicle control for the desired time.[4]

-

Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.[4]

-

Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[4]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Seeding and Treatment: Culture and treat MCF-7 cells as described for the apoptosis assay.

-

Fixation: Wash the cells with 1x PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[4]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[4]

-

Incubation: Incubate in the dark at 37°C for 30 minutes.[4]

-

Analysis: Analyze the stained cells by flow cytometry. Tamoxifen treatment is expected to cause a G1 phase arrest in ER-positive breast cancer cells.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in tamoxifen's action and resistance, as well as a generalized experimental workflow.

Caption: Mechanism of action of Tamoxifen as a selective estrogen receptor modulator.

Caption: Key signaling pathways implicated in Tamoxifen resistance.[12][13]

Caption: A generalized workflow for studying the effects of Tamoxifen in vitro.[4]

References

- 1. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ej-med.org [ej-med.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Effects of Tamoxifen against Larval Stage Echinococcus granulosus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell culture and establishment of tamoxifen-resistant MCF-7 (TAMR-MCF-7) cells [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]

- 13. The NF-κB Pathway Promotes Tamoxifen Tolerance and Disease Recurrence in Estrogen Receptor-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Please specify the compound of interest. The placeholder "This Compound" will be used to generate a template that can be adapted once the specific compound is identified.

A Technical Guide to Troubleshooting and Optimization for Experiments Involving [This Compound]

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical information for troubleshooting and optimizing experiments involving [This Compound], a novel kinase inhibitor. It covers common challenges, process improvements, and method refinements to ensure reliable and reproducible results.

Quantitative Data Summary

For effective experimental design and interpretation, a clear understanding of [This Compound]'s properties is crucial. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of [This Compound]

| Property | Value | Notes |

| Molecular Weight | 450.5 g/mol | |

| Solubility in DMSO | 100 mM | Stock solutions should be stored at -20°C. |

| Solubility in PBS (pH 7.4) | 10 µM | May require sonication for full dissolution. |

| LogP | 3.5 | Indicates good membrane permeability. |

| pKa | 8.2 | Basic moiety present. |

Table 2: In Vitro Potency and Selectivity

| Target Kinase | IC₅₀ (nM) | Assay Type | Notes |

| Target X | 5 | Biochemical Assay | High potency against the primary target. |

| Kinase B | 500 | Biochemical Assay | 100-fold selectivity over Kinase B. |

| Kinase C | >10,000 | Biochemical Assay | Minimal off-target activity on Kinase C. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Cell-Based Proliferation Assay

Objective: To determine the effect of [This Compound] on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (DMEM with 10% FBS)

-

[This Compound] stock solution (10 mM in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare a serial dilution of [This Compound] in complete growth medium, ranging from 0.1 nM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

Normalize the data to the DMSO control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting and Optimization

This section addresses common challenges and provides solutions for refining experimental methods.

Poor Solubility in Aqueous Buffers

Challenge: [This Compound] precipitates out of solution during experiments in phosphate-buffered saline (PBS) or cell culture media.

Solutions:

-

Use of Solubilizing Agents: Consider adding a small percentage (e.g., 0.1-0.5%) of a non-ionic surfactant like Tween® 80 or a cyclodextrin (B1172386) to the buffer.

-

pH Adjustment: Given the pKa of 8.2, maintaining the pH of the buffer below 7.0 can improve the solubility of this basic compound.

-

Fresh Dilutions: Always prepare fresh dilutions of [This Compound] from a DMSO stock immediately before use.

Inconsistent Results in Cellular Assays

Challenge: High variability is observed between replicate wells or experiments in cell-based assays.

Solutions:

-

Cell Seeding Uniformity: Ensure even cell distribution when seeding plates. Mix the cell suspension thoroughly before and during plating.

-

Edge Effects: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill outer wells with sterile PBS.

-

DMSO Concentration: Keep the final concentration of DMSO consistent across all wells, including controls, and ensure it does not exceed a level toxic to the cells (typically <0.5%).

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to [This Compound].

Caption: Inhibition of the Target X signaling pathway by [This Compound].

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Technical Guide: A Framework for Preclinical Validation and Comparative Analysis of Novel Therapeutic Compounds

Introduction

The successful translation of a promising chemical entity from discovery to a clinical candidate hinges on rigorous preclinical validation. This phase is critical for confirming on-target activity, assessing specificity, and establishing a clear therapeutic advantage over existing standards of care. This guide provides a comprehensive framework for the validation and comparative analysis of a novel therapeutic agent, herein referred to as "Compound-X," using established in vitro methodologies. We will detail key experimental protocols, present data in a comparative format, and illustrate complex workflows and pathways to ensure clarity and reproducibility.

Section 1: Target Engagement & Specificity Validation

Confirming that a compound physically interacts with its intended molecular target within a cellular context is the foundational step of validation. Target engagement assays provide direct evidence of binding, which is essential before proceeding to functional or phenotypic screens. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess this interaction in a native cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of Compound-X to its target protein by measuring changes in the protein's thermal stability.

Methodology:

-

Cell Culture & Treatment: Culture the relevant cell line to 80% confluency. Treat one set of cells with Compound-X at a predetermined concentration (e.g., 10 µM) and another set with a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours under standard cell culture conditions.

-

Cell Lysis: Harvest cells and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Heat Challenge: Aliquot the cell lysates into separate PCR tubes. Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

-

Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Protein Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Analyze the amount of the target protein remaining in the soluble fraction using Western Blotting or ELISA.

-

Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble target protein against the temperature for both vehicle- and Compound-X-treated samples. A positive target engagement is indicated by a rightward shift in the melting curve for the Compound-X-treated sample.

Data Presentation: CETSA Thermal Shift Summary

The following table summarizes the hypothetical thermal shift (ΔTm) observed for the target protein and a known off-target control when treated with Compound-X.

| Protein Target | Vehicle Tm (°C) | Compound-X Tm (°C) | Thermal Shift (ΔTm) | Interpretation |

| Target Protein A | 52.1 | 58.6 | +6.5°C | Strong Target Engagement |

| Off-Target Protein B | 61.3 | 61.5 | +0.2°C | Negligible Binding |

Visualization: Target Validation Workflow

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

Section 2: Comparative In Vitro Efficacy

After confirming target engagement, the next step is to quantify the compound's biological activity and compare its potency against other known inhibitors or standards of care. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Experimental Protocol: IC50 Determination via Dose-Response Assay

Objective: To determine the concentration of Compound-X required to inhibit a specific biological process (e.g., cell proliferation) by 50% and compare it to other compounds.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution series of Compound-X, Competitor A, and Competitor B in the appropriate cell culture medium. Include a vehicle-only control.

-

Dosing: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Typically, 8-12 concentrations are used to generate a full curve.

-

Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the results to the vehicle control (100% viability). Plot the percentage of viability against the log-transformed compound concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.

Data Presentation: Comparative IC50 Values

The table below shows a comparison of IC50 values for Compound-X and two existing inhibitors in a cancer cell line.

| Compound | Target | IC50 (nM) in HCT116 Cells |

| Compound-X | Target Protein A | 15.2 |

| Competitor A | Target Protein A | 125.8 |

| Competitor B | Target Protein A | 88.4 |

Visualization: Comparative Analysis Logic

Caption: Logical flow for comparing the in vitro potency of multiple compounds.

Section 3: Downstream Signaling Pathway Analysis

Validating that target engagement leads to the desired functional consequence on a cellular signaling pathway is a crucial step. This confirms the compound's mechanism of action. If Compound-X is designed to inhibit a kinase, its efficacy can be measured by the reduced phosphorylation of downstream substrate proteins.

Experimental Protocol: Western Blot for Pathway Modulation

Objective: To measure the change in phosphorylation status of downstream proteins following treatment with Compound-X.

Methodology:

-

Cell Culture & Treatment: Seed cells and grow to 80% confluency. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity.

-

Inhibition: Pre-treat cells with Compound-X or a vehicle control for 2 hours.

-

Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor or mitogen (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).

-

Lysis & Protein Quantification: Immediately lyse the cells on ice. Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK) and the total form of the protein (e.g., anti-total-ERK) as a loading control.

-

Detection & Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Data Presentation: Pathway Modulation Summary

The following table summarizes the expected outcome of the Western Blot analysis.

| Protein | Treatment Condition | Normalized Phosphorylation Level (Fold Change vs. Stimulated Control) |

| p-ERK1/2 | Vehicle + Stimulant | 1.00 |

| p-ERK1/2 | Compound-X + Stimulant | 0.12 |

| Total ERK1/2 | All Conditions | ~1.00 |

Visualization: Signaling Pathway Inhibition

Caption: Inhibition of a signaling cascade by Compound-X binding to its target kinase.

A Technical Guide to Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) as an E3 Ligase for Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins. While the E3 ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL) have been the workhorses of PROTAC development, a growing interest has focused on alternative E3 ligases to expand the scope and selectivity of targeted protein degradation. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) represents a compelling E3 ligase for this purpose. This technical guide provides an in-depth exploration of cIAP1's role in the PROTAC field, detailing its mechanism of action, unique characteristics, ligand development, and the experimental protocols required for its successful application.

cIAP1 is a member of the Inhibitor of Apoptosis Proteins (IAPs) family and functions as a RING-domain E3 ubiquitin ligase.[1] PROTACs that recruit cIAP1 are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[2] A defining feature of these molecules is their ability to induce the degradation of not only the target protein of interest (POI) but also cIAP1 itself, a mechanism that can be leveraged for synergistic therapeutic effects, particularly in oncology.[2][3] This guide summarizes the current knowledge, presents quantitative data in structured tables, and provides detailed diagrams and experimental workflows to aid researchers in harnessing the potential of cIAP1-based degraders.

The cIAP1-PROTAC Mechanism of Action

The fundamental mechanism of a cIAP1-based PROTAC involves bringing a target protein into close proximity with cIAP1 to facilitate the target's ubiquitination and subsequent degradation. This process can be broken down into several key steps:

-

Ternary Complex Formation: The heterobifunctional PROTAC molecule, consisting of a cIAP1-binding ligand and a POI-binding ligand connected by a linker, simultaneously engages both proteins, forming a transient ternary complex (cIAP1-PROTAC-POI).[1][4]

-

Ubiquitin Transfer: Once in proximity, cIAP1, acting as the E3 ligase, catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]

-

Unique Ubiquitin Chain Architecture: Unlike the K48-linked ubiquitin chains typically associated with proteasomal degradation mediated by CRBN or VHL, cIAP1-based degraders assemble a unique, branched ubiquitin architecture.[5][6] This process is dependent on the K63-specific E2 enzyme UBE2N, which first creates K63-linked chains. These chains then serve as a scaffold for the assembly of highly complex K11/K48 and K48/K63 branched ubiquitin chains, which are potent signals for proteasomal recognition.[5][6]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4][7] The PROTAC molecule is then released to engage another POI and cIAP1, although its catalytic efficiency is impacted by the concurrent degradation of cIAP1.[2]

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 3. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PROTACs revolutionize small molecule drugs | CAS [cas.org]

A Technical Guide to the Discovery and Synthesis of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of cIAP1 ligand-linker conjugates. These molecules are a cornerstone of targeted protein degradation (TPD), a revolutionary therapeutic modality designed to eliminate disease-causing proteins. By hijacking the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, these conjugates can induce the degradation of specific proteins of interest (POIs). This document details the underlying biology, chemical design principles, and experimental protocols essential for developing these powerful compounds.

Introduction: cIAP1 and the Dawn of Targeted Protein Degradation

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1][2] It possesses a RING finger domain that functions as an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to substrate proteins, marking them for destruction by the proteasome.[2][3] cIAP1 plays a critical role in the canonical NF-κB signaling pathway by ubiquitinating RIP1, which promotes cell survival.[1][4]

The field of targeted protein degradation leverages this natural cellular process. Heterobifunctional molecules, known as Proteolysis-Targeting Chimeras (PROTACs) or, in the context of IAP ligands, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), are designed to bring a target protein into close proximity with an E3 ligase.[5][6] These molecules consist of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker that connects the two. By forming a ternary complex between the target protein and cIAP1, the conjugate induces the ubiquitination and subsequent degradation of the target protein.

The cIAP1 Ligand: The "Anchor" for Degradation

The discovery of potent and specific ligands for cIAP1 has been pivotal for the development of IAP-based degraders.

2.1 From Endogenous Antagonists to Small Molecules

The development of cIAP1 ligands originated from the study of the endogenous protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases). Smac antagonizes Inhibitor of Apoptosis (IAP) proteins through its N-terminal tetrapeptide motif, Ala-Val-Pro-Ile (AVPI), which binds to the Baculovirus IAP Repeat (BIR) domains of IAPs. This interaction displaces caspases from IAPs, promoting apoptosis. Furthermore, the binding of Smac mimetics to the BIR3 domain of cIAP1 can induce its auto-ubiquitination and proteasomal degradation.[7]

This understanding led to the design of "Smac mimetics," small molecules that mimic the AVPI motif and function as IAP antagonists.[2] Researchers later discovered that molecules like methyl bestatin (B1682670) could also bind to the cIAP1-BIR3 domain and promote its degradation.[7][8] These compounds became the foundational "anchor" molecules for recruiting cIAP1 in TPD strategies.

2.2 Quantitative Profile of cIAP1 Binders

The binding affinity of the ligand for cIAP1 is a critical parameter for the efficacy of the resulting degrader. High-affinity binders are generally sought to ensure efficient recruitment of the E3 ligase at low concentrations.

| Ligand | Target Domain | Binding Affinity (Ki) | Selectivity Profile | Reference(s) |

| AVPI Tetrapeptide | cIAP1 BIR3 | 184 nM | Binds to XIAP BIR3 (3.6 µM) and cIAP2 BIR3 (316 nM) | |

| Compound 1 (Smac Mimetic) | cIAP1 BIR3 | 2.5 nM | 63-fold selective for cIAP1 over XIAP (Ki = 156 nM) | [9] |

| LCL161 | cIAP1 | Potent Binder | Used as a cIAP1-binding moiety in SNIPERs | [6][8] |

| Methyl Bestatin (ME-BS) | cIAP1 BIR3 | Not Specified | Induces cIAP1 self-ubiquitination and degradation | [7][8] |

| Selective cIAP Inhibitor (Compound 5) | cIAP1 BIR3 | Low Nanomolar | >1,000-fold selectivity for cIAP1 over XIAP | [9] |

The Linker: More Than Just a Spacer

The chemical linker connecting the cIAP1 ligand and the warhead is a critical determinant of a PROTAC's activity.[6] Its composition, length, flexibility, and attachment points significantly influence the formation and stability of the ternary complex, which in turn dictates the efficiency of protein degradation.[6][10]

3.1 Linker Composition and Properties

-

Alkyl and Polyethylene Glycol (PEG) Linkers: The most commonly used linkers are simple alkyl chains and PEG chains.[10] PEG linkers can improve solubility and cell permeability, crucial properties for these often large molecules.[10]

-

Length and Flexibility: The linker must be of an optimal length to span the distance between the cIAP1 and the target protein, allowing for a productive ternary complex formation. Studies have shown that longer linkers can sometimes lead to more robust degradation.[10][11]

-

Attachment Points: The points at which the linker is attached to the cIAP1 ligand and the warhead are crucial. In silico modeling is often used to predict optimal exit vectors that do not disrupt binding to either protein.[10]

Synthesis and Methodologies

The synthesis of a cIAP1 ligand-linker conjugate is a multi-step process involving the preparation of the cIAP1 ligand, the linker, and the final coupling reaction.

4.1 General Synthesis Protocol

The synthesis of cIAP1 ligand-linker conjugates generally follows these key steps:

-

Synthesis of the IAP Ligand: The cIAP1 binding moiety is synthesized, often involving standard organic chemistry reactions like amide bond formation and esterification.[12]

-

Linker Preparation: A linker of desired length and composition is synthesized with reactive functional groups at each end (e.g., an amine and a carboxylic acid, or an azide (B81097) and an alkyne for click chemistry).

-

Conjugation/Coupling: The cIAP1 ligand is covalently attached to one end of the linker. This is commonly achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[12] The resulting ligand-linker construct can then be coupled to the warhead.

-

Purification: The final conjugate is purified to a high degree, typically using chromatographic techniques like high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.[12]

4.2 Key Experimental Protocols

4.2.1 Fluorescence Polarization (FP) Binding Assay

-

Objective: To quantify the binding affinity of the synthesized conjugate or ligand to the cIAP1 BIR3 domain.

-

Principle: A fluorescently labeled peptide probe that binds to cIAP1 is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger cIAP1 protein, its tumbling is restricted, leading to higher polarization. A test compound that competes with the probe for binding will displace it, causing a decrease in polarization.

-

Methodology:

-

Recombinant cIAP1 BIR3 protein is incubated with a fluorescently labeled Smac-derived peptide probe.

-

Serial dilutions of the test compound (cIAP1 ligand or conjugate) are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is plotted as polarization versus compound concentration, and the IC50 value is determined. The Ki value can then be calculated from the IC50.[9]

-

4.2.2 Western Blotting for Protein Degradation

-

Objective: To visually confirm and quantify the degradation of the target protein and/or cIAP1 in cells.

-

Methodology:

-

Cancer cell lines are treated with various concentrations of the cIAP1-based degrader or DMSO as a vehicle control for a specified time (e.g., 5, 24 hours).[11]

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is quantified using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity is quantified to determine the percentage of protein degradation relative to the control.[9][11]

-

4.2.3 Cellular Viability and Apoptosis Assays

-

Objective: To assess the functional consequences of target protein degradation, such as inhibition of cell growth or induction of apoptosis.

-

Methodology (Apoptosis):

-

Cells are treated with the degrader for a set period (e.g., 24 hours).[9]

-

Cells are harvested and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[9]

-

4.3 In Vivo Evaluation

While in vitro assays are crucial for initial screening, in vivo evaluation is essential to determine the therapeutic potential of a cIAP1-based degrader.[13][]

-

Pharmacokinetics (PK): Studies in animal models (e.g., mice, rats) are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[]

-

Pharmacodynamics (PD): Tumor tissues from treated animals are analyzed (e.g., by Western blot) to confirm target protein degradation in vivo.[][15]

-

Efficacy: The degrader is tested in disease-relevant animal models, such as tumor xenograft models, to assess its ability to inhibit tumor growth or elicit a desired therapeutic effect.[9][][15]

Visualizing the Process: Pathways and Workflows

5.1 Mechanism of Action for cIAP1-Based Degraders

The core mechanism involves the formation of a ternary complex, leading to ubiquitination and degradation.

Caption: General mechanism of cIAP1-recruiting PROTACs.

5.2 cIAP1 Signaling Pathways

cIAP1 is a central node in signaling pathways that control inflammation and cell survival, primarily through NF-κB.

Caption: Simplified cIAP1 signaling in NF-κB activation and apoptosis.

5.3 Workflow for Discovery and Evaluation

The development of a cIAP1-based degrader follows a structured, multi-stage workflow from conception to in vivo testing.

Caption: Discovery and evaluation workflow for cIAP1-based PROTACs.

Conclusion and Future Directions

The discovery and synthesis of cIAP1 ligand-linker conjugates have firmly established a versatile platform for targeted protein degradation. By leveraging the E3 ligase activity of cIAP1, researchers can develop potent and selective degraders for a wide range of previously "undruggable" targets. Future advancements will likely focus on expanding the repertoire of cIAP1 ligands to modulate selectivity and overcome resistance, optimizing linker designs through computational and structural biology approaches, and exploring novel applications of this technology beyond oncology into areas such as immunology and neurodegenerative diseases. This guide provides the foundational knowledge and protocols to empower researchers in this exciting and rapidly evolving field.

References

- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. aph-hsps.hu [aph-hsps.hu]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]

- 13. Protein degrader in vivo evaluation - Profacgen [profacgen.com]

- 15. researchgate.net [researchgate.net]

The Dual Role of cIAP1: A Technical Guide to its Function in Apoptosis and Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a critical role in the regulation of apoptosis, cell survival, and inflammatory signaling pathways. As a member of the Inhibitor of Apoptosis (IAP) family, it was initially characterized by its ability to inhibit programmed cell death. However, its primary mechanism of action is now understood to be driven by its E3 ubiquitin ligase activity, which is conferred by its C-terminal RING (Really Interesting New Gene) domain. This activity allows cIAP1 to mediate the ubiquitination of various target proteins, leading to either their degradation by the proteasome or the assembly of signaling complexes. This technical guide provides an in-depth exploration of the molecular mechanisms by which cIAP1 governs apoptosis and protein degradation, with a focus on its involvement in key signaling pathways, its interaction with other proteins, and the experimental methodologies used to study its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on targeting cIAP1 and related pathways.

Introduction to cIAP1

cIAP1 is a 618-amino acid protein with a molecular weight of approximately 69.9 kDa, encoded by the BIRC2 gene located on human chromosome 11.[1] Its structure comprises several key functional domains: three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, and BIR3), a central Caspase Activation and Recruitment Domain (CARD), and a C-terminal RING E3 ubiquitin ligase domain.[1][2] The BIR domains are crucial for protein-protein interactions, notably with caspases and the endogenous IAP antagonist, Smac/DIABLO.[2] While cIAP1 can bind to caspases, it is a weak direct inhibitor of their activity compared to other IAP family members like XIAP.[3] Instead, its primary anti-apoptotic function and its role in signaling are mediated through its E3 ligase activity.[4]

cIAP1 and its close homolog, cIAP2, exhibit functional redundancy in many cellular contexts.[5][6] Genetic deletion of either protein alone often does not produce a strong phenotype, whereas the combined loss of both cIAP1 and cIAP2 leads to embryonic lethality in mice, highlighting their critical and overlapping roles in development and cell survival.[7]

The Role of cIAP1 in Apoptosis Regulation

cIAP1 influences apoptosis through multiple mechanisms, primarily centered around the regulation of caspase activation and the modulation of pro-survival signaling pathways.

Interaction with Caspases

While not a potent enzymatic inhibitor, cIAP1 can bind to initiator and effector caspases, such as pro-caspase-9 and caspases-3 and -7, through its BIR domains.[8][9] This interaction can sterically hinder the activation of these critical apoptosis executioners. cIAP1 has been shown to block the activation of procaspase-3 by the apoptosome complex.[10]

Regulation of the NF-κB Signaling Pathway

A major anti-apoptotic function of cIAP1 is its critical role in the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key transcriptional regulator of pro-survival genes. cIAP1 is a central component of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling complex.[5][6] Upon TNF-α binding to TNFR1, cIAP1 is recruited to the receptor complex where it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[11][12] This non-degradative ubiquitination of RIPK1 serves as a scaffold to recruit downstream signaling molecules, including the IKK complex, leading to the activation of the canonical NF-κB pathway and the transcription of anti-apoptotic genes.[5][6][11]

In the absence of cIAP1, RIPK1 is not ubiquitinated and instead forms a death-inducing complex with FADD and caspase-8, leading to apoptosis.[1][11] Thus, the E3 ligase activity of cIAP1 is a critical determinant of the cellular response to TNF-α, switching the outcome from apoptosis to survival.

cIAP1-Mediated Protein Degradation